Cyclooct-4-en-1-ol
Overview
Description
Cyclooct-4-en-1-ol, also known as trans-cyclooctene alcohol, is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and reactivity. This compound is characterized by the presence of a trans-cyclooctene ring with an alcohol functional group attached to it. The trans configuration of the cyclooctene ring imparts significant strain, making it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-ol typically involves the following steps:
Formation of the Cyclooctene Ring: The initial step involves the formation of the cyclooctene ring. This can be achieved through various methods, including ring-closing metathesis or the reduction of cyclooctadiene.
Introduction of the Alcohol Functional Group: Once the cyclooctene ring is formed, the alcohol functional group is introduced. This can be done through hydroboration-oxidation or other suitable methods that add an -OH group to the desired position on the ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale ring-closing metathesis followed by hydroboration-oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as Grubbs’ catalyst are often used in the ring-closing metathesis step to facilitate the formation of the cyclooctene ring.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol functional group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The alcohol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the -OH group with halogens.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Halogenated cyclooctenes or other substituted derivatives.
Scientific Research Applications
Cyclooct-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its strained ring and reactivity.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-ol is primarily based on its ability to undergo rapid and selective chemical reactions. The strained trans-cyclooctene ring makes it highly reactive, allowing it to participate in various click chemistry reactions. In biological systems, it can react with tetrazines in a bioorthogonal manner, enabling the labeling and tracking of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
cis-Cyclooctene: Unlike Cyclooct-4-en-1-ol, cis-cyclooctene has a cis configuration, which is less strained and less reactive.
Cyclooctanol: This compound lacks the trans configuration, making it less reactive in certain chemical reactions.
Cyclooctene Oxide: This compound has an epoxide functional group instead of an alcohol group, leading to different reactivity and applications.
Uniqueness of this compound
The unique trans configuration of the cyclooctene ring in this compound imparts significant strain, making it highly reactive and suitable for various chemical and biological applications. Its ability to undergo rapid and selective reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
cyclooct-4-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347200 | |
Record name | Cyclooct-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85081-69-2 | |
Record name | Cyclooct-4-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85081-69-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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